- Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2, World Intellectual Property Organization, , ,

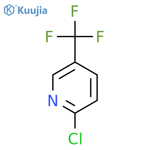

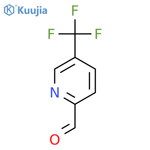

Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

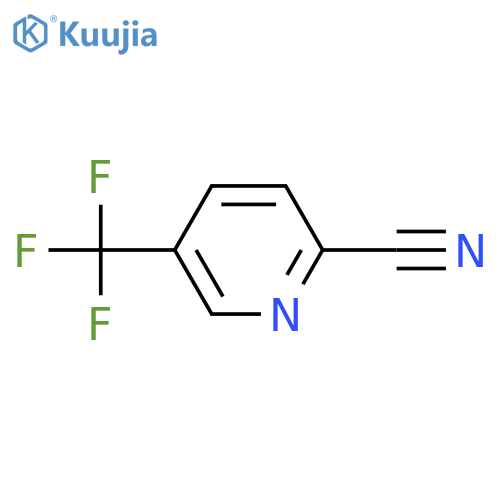

95727-86-9 structure

Nombre del producto:5-(trifluoromethyl)pyridine-2-carbonitrile

Número CAS:95727-86-9

MF:C7H3F3N2

Megavatios:172.107331514359

MDL:MFCD08690162

CID:61801

PubChem ID:1535372

5-(trifluoromethyl)pyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 5-(Trifluoromethyl)picolinonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile

- 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE

- 2-Cyano-5-(trifluoromethyl)pyridine

- 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-

- 5-Trifluoromethyl-pyridine-2-carbonitrile

- 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)

- 2-Cyano-5-trifluoromethylpyridine

- 5-Trifluoromethylpyridine-2-carbonitrile

- 5-(trifluoromethyl)pyridine-2-carbonitrile,98%

- AKOS006223896

- AF-399/32351064

- Z57012257

- MFCD01001119

- AB07941

- 5-(trifluoromethyl)-2-pyridinecarbonitrile

- DTXSID80364197

- SY015711

- CS-W019550

- DB-185456

- J-516454

- 95727-86-9

- AC-28220

- EN300-105961

- SCHEMBL2553743

- AS-5476

-

- MDL: MFCD08690162

- Renchi: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H

- Clave inchi: WDSCJULUXJSJOX-UHFFFAOYSA-N

- Sonrisas: N#CC1C=CC(C(F)(F)F)=CN=1

Atributos calculados

- Calidad precisa: 172.02500

- Masa isotópica única: 172.025

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 202

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 36.7A^2

- Xlogp3: 1.8

Propiedades experimentales

- Denso: 1.37

- Punto de fusión: 42-43°C

- Punto de ebullición: 232.3℃ at 760 mmHg

- Punto de inflamación: 94.3℃

- índice de refracción: 1.456

- Coeficiente de distribución del agua: Slightly soluble in water.

- PSA: 36.68000

- Logp: 1.97208

5-(trifluoromethyl)pyridine-2-carbonitrile Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

-

Señalización de mercancías peligrosas:

- Nivel de peligro:6.1

- Grupo de embalaje:III

- Condiciones de almacenamiento:Store at room temperature

5-(trifluoromethyl)pyridine-2-carbonitrile Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(trifluoromethyl)pyridine-2-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05767-25G |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 97% | 25g |

¥ 250.00 | 2023-04-12 | |

| TRC | T790685-50 g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 50g |

315.00 | 2021-07-16 | ||

| eNovation Chemicals LLC | Y1131828-25g |

5-Trifluoromethyl-pyridine-2-carbonitrile |

95727-86-9 | 95% | 25g |

$150 | 2024-07-28 | |

| Enamine | EN300-105961-1.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 1g |

$29.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 25g |

¥368.00 | 2024-04-23 | |

| Enamine | EN300-105961-50.0g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 50g |

$246.0 | 2023-06-10 | |

| abcr | AB275452-250 g |

5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; . |

95727-86-9 | 94% | 250g |

€728.10 | 2023-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-5g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 98% | 5g |

¥77.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30110-25g |

5-(Trifluoromethyl)picolinonitrile |

95727-86-9 | 25g |

¥356.0 | 2021-09-07 | ||

| Enamine | EN300-105961-0.25g |

5-(trifluoromethyl)pyridine-2-carbonitrile |

95727-86-9 | 95% | 0.25g |

$19.0 | 2023-10-28 |

5-(trifluoromethyl)pyridine-2-carbonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Preparation of benzanilide compounds as pesticides, Japan, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referencia

- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ; 3 - 4 h, 60 °C

Referencia

- HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitriles, Green Chemistry, 2020, 22(13), 4161-4164

Synthetic Routes 5

Condiciones de reacción

Referencia

- Preparation of benzanilide derivatives as pesticides, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Pyridine ; 2 h, reflux

Referencia

- Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis., World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran , Water ; 12 h, 65 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media, ChemCatChem, 2021, 13(1), 212-216

Synthetic Routes 8

Condiciones de reacción

Referencia

- Preparation of heterocyclic compounds for treating hepatitis C virus, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Triethylamine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; rt; 2 h, rt

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C

Referencia

- Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides, Japan, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Referencia

- Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor, United States, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled

Referencia

- Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1), United States, , ,

5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials

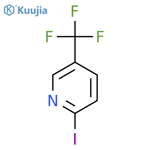

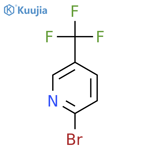

- 2-Bromo-5-(trifluoromethyl)pyridine

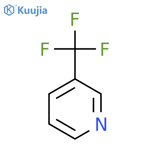

- 3-(Trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

- 5-(trifluoromethyl)pyridine-2-carbaldehyde

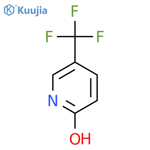

- 2-Hydroxy-5-(trifluoromethyl)pyridine

- 2-chloro-5-(trifluoromethyl)pyridine

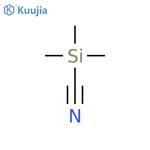

- trimethylsilanecarbonitrile

5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products

5-(trifluoromethyl)pyridine-2-carbonitrile Literatura relevante

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile) Productos relacionados

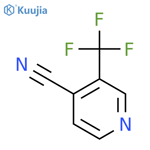

- 406933-21-9(2-Cyano-3-Trifluoromethylpyridine)

- 2227750-50-5((1S)-1-(2-chloro-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-ol)

- 899732-35-5(1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide)

- 1805633-07-1(4-Cyano-5-ethyl-2-(trifluoromethoxy)benzenesulfonyl chloride)

- 1354952-05-8(6,6-difluoro-2-azaspiro[3.3]heptane)

- 2229111-52-6(tert-butyl N-2-(1-formylcyclopropyl)-5-(trifluoromethyl)phenylcarbamate)

- 2229685-97-4(3-{imidazo1,2-apyrazin-3-yl}prop-2-en-1-amine)

- 83553-60-0(4-(Methylthio)-1H-imidazole)

- 2155854-91-2(4-(piperidin-1-yl)methylpiperidin-4-ol dihydrochloride)

- 1806918-52-4(2-Bromo-5-(difluoromethyl)-3-methylpyridine-6-carbonyl chloride)

Proveedores recomendados

atkchemica

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureza:99%

Cantidad:500g

Precio ($):602.0